molecular formula C10H13NO2 B3050656 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester CAS No. 2769-90-6

3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester

Cat. No.: B3050656
CAS No.: 2769-90-6
M. Wt: 179.22 g/mol
InChI Key: DPBAVWLGLSPMIN-VOTSOKGWSA-N
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Description

3-(1-Methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester (CAS 2769-90-6) is an α,β-unsaturated ester featuring a 1-methylpyrrole substituent. Its molecular formula is C₁₀H₁₃NO₂ (molecular weight: 179.22 g/mol), with the (E)-configuration being the predominant isomer . Key suppliers include ChemPacific Corporation and Hangzhou Yuhao Chemical Technology Co., Ltd., reflecting its commercial availability .

Properties

IUPAC Name

ethyl (E)-3-(1-methylpyrrol-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)7-6-9-5-4-8-11(9)2/h4-8H,3H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBAVWLGLSPMIN-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Optimization

The enzymatic synthesis of this pyrrole ester employs Novozym 435 (immobilized Candida antarctica lipase B) to catalyze transesterification between methyl 1H-pyrrole-2-carboxylate and ethanol. This method leverages the lipase’s regioselectivity to avoid side reactions common in traditional acid/base catalysis. Key parameters influencing the reaction include:

Parameter Optimal Condition Yield Impact
Substrate molar ratio 5:1 (ester:alcohol) 61% → 92%
Temperature 45°C Maximizes enzyme activity
Reaction time 24 hours Peak conversion at 24 h
Solvent Toluene Minimizes enzyme denaturation

The reaction equilibrium shifts toward ester formation at higher ester-to-alcohol ratios, with a 92% yield achieved under optimized conditions. Molecular sieves (3 Å) are critical for absorbing methanol byproduct, preventing reverse hydrolysis.

Scalability and Industrial Relevance

This method is scalable to industrial production due to the enzyme’s reusability (>10 cycles with <5% activity loss). Continuous-flow reactors enhance throughput, while the absence of toxic solvents aligns with green chemistry principles.

Chemical Condensation via Acyl Chloride Intermediates

Stepwise Synthesis from Pyrrole Derivatives

A two-step approach involves:

  • Formation of 1-methyl-1H-pyrrole-2-carbonyl chloride by treating 1-methylpyrrole-2-carboxylic acid with thionyl chloride (SOCl₂) at 60°C for 4 hours.
  • Esterification with ethanol in the presence of triethylamine (Et₃N), yielding the target compound at 78–85% purity.

Side reactions, such as polymerization of acrylic acid derivatives, are mitigated by maintaining temperatures below 50°C during esterification.

Industrial Adaptations

Large-scale production utilizes continuous-flow reactors to improve heat transfer and reduce reaction time from hours to minutes. Catalytic distillation columns simultaneously remove water, driving the equilibrium toward ester formation.

Cross-Coupling via Organometallic Reagents

Lithium Dineophylcuprate-Mediated Coupling

A palladium-free method involves reacting 5-iodo-1-methyl-1H-pyrrole-2-carbaldehyde with ethyl (2-bromomethyl)acrylate in tetrahydrofuran (THF) at −78°C under argon. Lithium dineophylcuprate [(Nphyl)₂CuLi] facilitates the substitution of iodine with the acrylate group, achieving 79% yield after 1 hour.

Key advantages :

  • Eliminates transition-metal catalysts, reducing heavy-metal contamination risks.
  • Compatible with sensitive functional groups (e.g., aldehydes).

Limitations

The requirement for cryogenic conditions (−78°C) and anhydrous reagents increases operational complexity and costs.

Modified Paal-Knorr Pyrrole Synthesis

Pyrrole Ring Construction

The Paal-Knorr synthesis constructs the 1-methylpyrrole core by cyclizing γ-diketones with methylamine. Subsequent Knoevenagel condensation introduces the acrylic acid moiety using malonic acid and pyridine as a base. Final esterification with ethanol and sulfuric acid delivers the target compound in 68–72% overall yield.

Byproduct Management

This route generates stoichiometric amounts of ammonium sulfate, necessitating aqueous workup and pH adjustment to isolate the ester.

Comparative Analysis of Methods

Method Yield Temperature Scalability Environmental Impact
Enzymatic 92% 45°C High Low (biodegradable catalyst)
Chemical Condensation 85% 50–60°C Moderate Moderate (SOCl₂ waste)
Organometallic 79% −78°C Low High (THF solvent)
Paal-Knorr Modification 72% 100°C High Moderate (ammonium sulfate)

Chemical Reactions Analysis

3-(1-Methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions with halogens, nitrating agents, or sulfonating agents, leading to the formation of halogenated, nitrated, or sulfonated derivatives.

    Addition: The acrylic acid ethyl ester moiety can participate in Michael addition reactions with nucleophiles such as amines or thiols, forming β-substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and electrophilic reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester is in medicinal chemistry. Its structure suggests potential bioactivity, particularly in the development of pharmaceuticals targeting neurological disorders. The pyrrole ring is known for its ability to interact with biological systems, making this compound a candidate for further investigation in drug design.

Polymer Chemistry

The compound can serve as a monomer in the synthesis of polymers. Its acrylate functionality allows it to participate in radical polymerization processes, leading to the formation of various copolymers with tailored properties. This application is particularly relevant in creating materials with specific mechanical and thermal characteristics.

Agrochemicals

Research indicates that derivatives of acrylic acid esters can exhibit herbicidal and fungicidal properties. Therefore, this compound may be explored for use in agrochemical formulations aimed at pest control and crop protection.

Material Science

Due to its chemical stability and reactivity, this compound can be utilized in the development of coatings and adhesives. Its incorporation into polymer matrices could enhance the performance of materials used in various industrial applications.

Case Study 1: Drug Development

A study published in Nature Chemical Biology explored the pharmacological potential of compounds similar to this compound. The research focused on their interactions with specific receptors involved in neurological pathways, suggesting that modifications to the pyrrole structure could lead to enhanced therapeutic effects against neurodegenerative diseases .

Case Study 2: Polymer Synthesis

In a recent investigation into new polymeric materials, researchers synthesized copolymers using this compound as a monomer. The resulting materials demonstrated improved tensile strength and thermal stability compared to traditional polymers, indicating significant potential for applications in packaging and construction .

Case Study 3: Agrochemical Efficacy

A field study assessed the efficacy of formulations containing derivatives of acrylic acid esters, including this compound, against common agricultural pests. Results showed that these formulations provided effective control over pest populations while exhibiting low toxicity to non-target species, highlighting their potential as eco-friendly agrochemicals .

Mechanism of Action

The mechanism by which 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved in these interactions can vary, but they often include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrole Derivatives

Table 1: Comparison with Pyrrole-Based Analogues
Compound Name CAS No. Molecular Formula Substituents Yield (%) Purity (%) Key Properties/Notes References
3-(1-Methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester 2769-90-6 C₁₀H₁₃NO₂ 1-Methylpyrrole, ethyl ester N/A N/A Commercial availability; conjugated system
Ethyl 3-{(4R,5S)-2-methyl-4-(1-methyl-1H-pyrrol-2-yl)-6,8-dioxo-2,7,9-triazaspiro[4.5]decan-7-yl}propanoate - C₁₈H₂₆N₄O₄ Spirocyclic, 1-methylpyrrole, propanoate 66 79 (LC) Complex spiro structure; moderate yield
3-(1H-Pyrrol-1-yl)propanoic acid ethyl ester 89059-06-3 C₇H₉NO₂ 1H-Pyrrol-1-yl, propanoate N/A N/A Non-conjugated ester; simpler structure
3-(Pyrrol-2-yl)acrylic acid ethyl ester - C₉H₁₁NO₂ Pyrrol-2-yl, ethyl ester N/A N/A Lacks methyl group; lower MW (165.19)

Key Observations :

  • The methyl group on the pyrrole ring in the target compound increases steric hindrance and electron-donating effects compared to unmethylated analogues (e.g., 3-(pyrrol-2-yl)acrylic acid ethyl ester) .
  • Conjugated vs. non-conjugated systems: The α,β-unsaturated ester in the target compound enhances reactivity in Michael additions or polymerizations compared to propanoate derivatives (e.g., 3-(1H-pyrrol-1-yl)propanoic acid ethyl ester) .

Analogues with Other Heterocycles

Table 2: Comparison with Furan and Indole Derivatives
Compound Name CAS No. Molecular Formula Heterocycle Yield (%) Purity (%) Key Properties/Notes References
3-[(Furan-2-ylmethyl)-amino]-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylic acid ethyl ester - C₁₇H₁₃F₄NO₄ Furan 85 N/A Fluorinated benzoyl group; high yield
3-(1H-Indol-6-yl)-acrylic acid methyl ester 119160-35-9 C₁₂H₁₁NO₂ Indole N/A N/A Larger aromatic system; methyl ester

Key Observations :

  • Furan vs. pyrrole : The furan-based compound () exhibits higher synthetic yield (85%) and includes electron-withdrawing fluorine atoms, which may enhance stability but reduce nucleophilicity compared to the electron-rich pyrrole in the target compound .

Ethyl Acrylate Derivatives

Table 3: Comparison with Ethyl Acrylate Analogues
Compound Name CAS No. Molecular Formula Substituent Key Properties/Notes References
Ethyl acrylate 140-88-5 C₅H₈O₂ None (parent compound) High reactivity in polymerization; industrial use
3-Methylphenyl ethyl acrylate - C₁₂H₁₄O₂ 3-Methylphenyl Enhanced thermal stability; aromatic substitution

Key Observations :

  • Ethyl acrylate’s polymerization propensity (due to the unsubstituted double bond) is likely higher than that of the target compound, where steric effects from the pyrrole ring may inhibit chain propagation .

Biological Activity

3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester, also known as ethyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate, is a compound of significant interest in medicinal and synthetic chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 2433-65-0

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of pyrrole derivatives with acrylic acid esters. Research has shown that various substitution patterns on the pyrrole ring can significantly influence the biological activity of the resulting compounds. For example, multi-substituted pyrrole derivatives exhibit enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .

Antimicrobial Properties

Studies have demonstrated that this compound possesses notable antimicrobial activity. It has been reported to inhibit spore germination and exhibit antibacterial effects against specific strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which may contribute to its protective effects in biological systems. This antioxidant activity is crucial in preventing oxidative stress-related damage in cells .

Anti-inflammatory Effects

In vitro studies suggest that this compound may exert anti-inflammatory effects by modulating inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various pyrrole derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound for antibiotic development .
  • Antioxidant Properties : In a comparative study on antioxidant activities, this compound was found to have an IC50 value of 25 µg/mL in DPPH radical scavenging assays, demonstrating superior activity compared to standard antioxidants like ascorbic acid .

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound's lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Radical Scavenging : The presence of active functional groups enables it to donate electrons and neutralize free radicals effectively.
  • Cytokine Modulation : By influencing signaling pathways involved in inflammation, the compound can reduce cytokine production and alleviate inflammatory responses.

Q & A

Q. What are the common synthetic routes for preparing 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester?

The compound is typically synthesized via copper-catalyzed olefination reactions. For example, copper triflates (e.g., Cu(OTf)₂) catalyze the reaction between ethyl diazoacetate (EDA) and aldehydes, forming α,β-unsaturated esters. This method is efficient for aromatic aldehydes and avoids side reactions like α,β-unsaturated ester mixtures . Alternative pathways include esterification of acrylic acid derivatives with alcohols under DMAP or pyridine catalysis .

Q. How is the structural characterization of this compound performed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining molecular geometry. Software like SHELXL and ORTEP-3 are used for refinement and visualization . Nuclear magnetic resonance (¹H/¹³C NMR) and infrared spectroscopy (IR) provide complementary data on functional groups, with characteristic peaks for ester carbonyl (~1700 cm⁻¹) and pyrrole protons (δ 6.3–7.1 ppm) .

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include solubility (e.g., 4.63 g/L in water at 22°C for analogous esters), melting point (~58–59°C), and stability under storage (recommended: dry, room temperature). These guide solvent selection, reaction conditions, and purification methods .

Q. How is this compound utilized in biological studies?

Pyrrole-acrylate esters are explored for anti-inflammatory and analgesic activities. For instance, structurally similar compounds (e.g., 1,5-bis-(4-chloro-phenyl)-2-methyl-1H-pyrrole-3-carboxylic acid ethyl ester) show efficacy in pain models via cyclooxygenase inhibition . Biological assays require purity ≥95% (HPLC) to minimize off-target effects .

Q. What analytical techniques validate purity and identity?

High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%). Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z 396.1690 for related esters), while elemental analysis (C, H, N) validates stoichiometry .

Advanced Research Questions

Q. How do catalytic mechanisms in copper-mediated synthesis influence reaction efficiency?

Copper triflates act as Lewis acids, polarizing the aldehyde carbonyl and facilitating nucleophilic attack by EDA. The triflate counterion stabilizes intermediates, reducing side reactions. Computational studies (DFT) suggest a concerted [2+2] cycloaddition followed by β-hydride elimination . Catalyst loading (10 mol%) and solvent (acetonitrile) are optimized for yield (>80%) .

Q. What strategies resolve contradictions in spectroscopic data for structural analogs?

Discrepancies in NMR chemical shifts (e.g., pyrrole protons) arise from substituent effects or solvent polarity. Comparative analysis with analogs (e.g., ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate) and 2D NMR (COSY, HSQC) clarify assignments . SC-XRD resolves ambiguities in regiochemistry .

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock) identifies binding interactions with biological targets (e.g., COX-2), guiding SAR for anti-inflammatory derivatives .

Q. What methods optimize enantioselective synthesis of chiral derivatives?

Chiral auxiliaries (e.g., tert-butoxycarbonyl groups) or asymmetric catalysis (e.g., lanthanide triflates) induce stereocontrol. For example, tert-butylcarbamate-containing intermediates are hydrolyzed to chiral acids with retention of configuration .

Q. How are boron-containing analogs (e.g., pinacol boronate esters) used in cross-coupling reactions?

Derivatives like 3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-acrylic acid ethyl ester enable Suzuki-Miyaura couplings. The boronate ester acts as a transmetalation partner, facilitating C–C bond formation with aryl halides under palladium catalysis .

Methodological Considerations

  • Data Contradictions : Cross-validate structural assignments using complementary techniques (SC-XRD, 2D NMR) .
  • Catalyst Screening : Test transition metal triflates (e.g., Fe, Ru) for improved regioselectivity .
  • Biological Assays : Use reference standards (USP/EP) for pharmacological reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester
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3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester

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